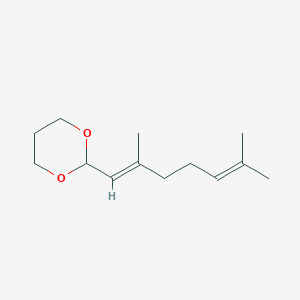![molecular formula C18H25N3O3 B5851368 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine, also known as MEQ, is a synthetic compound that belongs to the class of quinoline derivatives. MEQ has shown potential in scientific research for its ability to interact with various biological targets.
作用机制
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine acts as a partial agonist at the 5-HT2A receptor, which means that it can both activate and block the receptor. This interaction can lead to changes in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has also been found to interact with other biological targets, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
Studies have shown that 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine can induce changes in behavior, perception, and mood. It has been found to have psychoactive effects similar to those of hallucinogenic drugs such as LSD and psilocybin. 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.
实验室实验的优点和局限性
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor's function. 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is also relatively easy to synthesize and purify, making it readily available for research. However, 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has limitations as a research tool. Its psychoactive effects make it difficult to study in vivo, and its partial agonist activity at the 5-HT2A receptor can lead to complex and unpredictable effects.
未来方向
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has shown potential as a research tool for studying the 5-HT2A receptor and its role in various neurological disorders. Future research could focus on developing more selective ligands for the receptor to better understand its function. 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine could also be studied in combination with other drugs to explore potential synergistic effects. Additionally, 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine could be studied in animal models to better understand its effects in vivo.
合成方法
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine can be synthesized through a multi-step process involving the reaction of 2-amino-5,8-dimethoxyquinoline with 4-morpholineethanamine and 4-methylbenzaldehyde. The final product is obtained through purification and isolation.
科学研究应用
5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has been studied for its potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, cognition, and perception. 5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has also been studied for its potential in treating various neurological disorders, including anxiety, depression, and schizophrenia.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-12-16(19-6-7-21-8-10-24-11-9-21)20-18-15(23-3)5-4-14(22-2)17(13)18/h4-5,12H,6-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQGLGNPGWNDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)

![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)


![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)